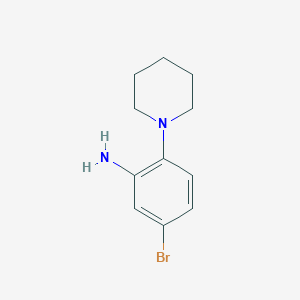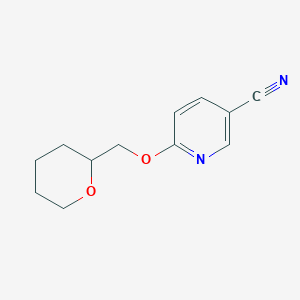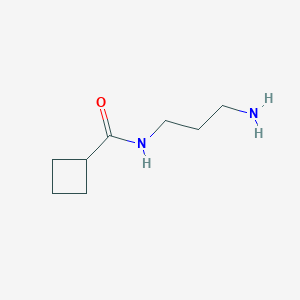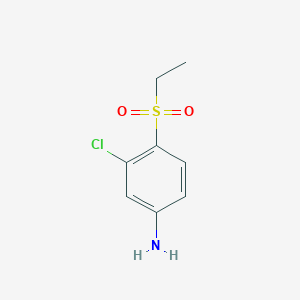
3-Chloro-4-(ethanesulfonyl)aniline
描述
3-Chloro-4-(ethanesulfonyl)aniline: is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and an ethanesulfonyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(ethanesulfonyl)aniline typically involves the sulfonylation of 3-chloroaniline. One common method is the reaction of 3-chloroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 3-Chloro-4-(ethanesulfonyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
科学研究应用
Chemistry: 3-Chloro-4-(ethanesulfonyl)aniline is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor modulators.
Medicine: Pharmaceutical research utilizes this compound in the synthesis of potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and sealants to enhance their properties.
作用机制
The mechanism of action of 3-Chloro-4-(ethanesulfonyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and ethanesulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
3-Chloroaniline: Lacks the ethanesulfonyl group, making it less versatile in certain applications.
4-Ethanesulfonylaniline: Lacks the chlorine atom, which may affect its reactivity and interaction with molecular targets.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, which may have different reactivity and applications.
Uniqueness: 3-Chloro-4-(ethanesulfonyl)aniline is unique due to the presence of both the chlorine atom and the ethanesulfonyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-chloro-4-ethylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQATKCEUCFMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


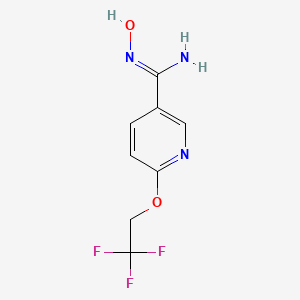

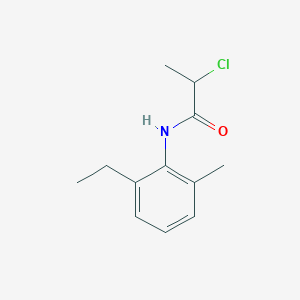
![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)
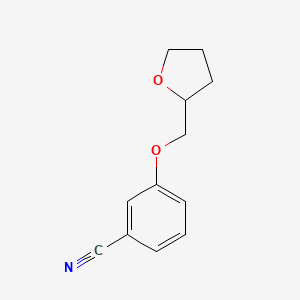
![N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide](/img/structure/B3072724.png)
![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)
![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)
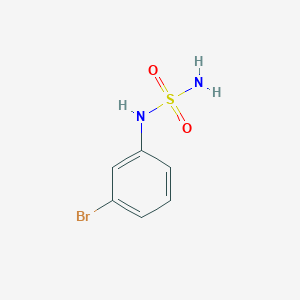
![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
![3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B3072745.png)
